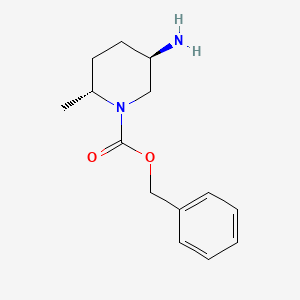

(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKAMUJIXBCKIH-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Allylation and Cyclization

A foundational method for constructing the piperidine core involves copper-catalyzed allylation of β-aminoalkyl zinc reagents. This approach, adapted from Jackson et al., begins with enantiomerically pure iodides derived from amino acids such as L-serine.

Synthetic Steps :

-

Iodide Preparation : L-Serine is protected as a methyl ester (101) and Boc-aminated (102), followed by tosylation (103) and iodination to yield protected L-iodoalanine (104).

-

Zinc Insertion : The iodide undergoes zinc insertion to form a β-aminoalkyl zinc reagent.

-

Allylation : Reaction with 3-chloro-2-(chloromethyl)prop-1-ene under Cu(I) catalysis generates a linear intermediate.

-

Cyclization : Treatment with sodium hydride induces cyclization, forming a 5-methylene piperidine scaffold.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Iodide Preparation | L-Serine, Boc₂O, TsCl, NaI | 65–70 | Retention of L-configuration |

| Allylation | CuI, THF, –20°C to rt | 75–85 | Controlled by chiral starting material |

| Cyclization | NaH, DMF, 0°C to rt | 80–90 | Forms 5-methylene intermediate |

Hydrogenation of the 5-methylene group introduces the 5-methyl substituent. Notably, TFA-protected intermediates exhibit higher stereoselectivity (>10:1 dr) compared to Boc-protected analogs during hydrogenation.

Chiral Pool Synthesis from Amino Acids

Reductive Cyclization of Oxoamino Acid Derivatives

Piperidine rings with predefined stereochemistry can be synthesized via reductive cyclization of 6-oxoamino acid precursors. This method leverages the inherent chirality of amino acids like L-serine to control stereochemistry.

Procedure :

-

Conjugate Addition : Organozinc reagents derived from L-serine undergo conjugate addition to enones, forming γ-keto esters.

-

Imine Formation : The ketone is converted to an imine with ammonium acetate.

-

Stereoselective Reduction : Sodium cyanoborohydride reduces the imine, yielding a mixture of 2,6-disubstituted piperidines (dr ~3:1).

Example :

Challenges :

-

Moderate diastereoselectivity necessitates chromatographic separation.

-

Scalability is limited by the multi-step protection/deprotection sequence.

Asymmetric Hydrogenation of Enamides

Catalytic Asymmetric Hydrogenation

The use of chiral ruthenium or rhodium catalysts enables asymmetric hydrogenation of prochiral enamide precursors to install the 2R and 5R configurations simultaneously.

Substrate Synthesis :

-

Enamide Preparation : Acyclic enamide precursors are synthesized from β-keto esters and benzyl carbamate.

-

Hydrogenation : [(S)-Binap]RuCl₂ catalyzes hydrogenation at 50 psi H₂, affording the cis-2,5-disubstituted piperidine with >95% ee.

Advantages :

-

High enantiomeric excess (ee) and diastereoselectivity.

-

Compatible with industrial-scale batch processing.

Benzyl Ester Installation and Final Functionalization

Esterification Strategies

The benzyl ester is typically introduced early in the synthesis to protect the carboxylate group. Two primary methods are employed:

Method A: Direct Esterification

-

Reagents : Benzyl alcohol, DCC, DMAP.

-

Conditions : CH₂Cl₂, 0°C to rt, 12 h.

-

Yield : 85–90%.

Method B: Carbamate Formation

Comparison :

| Method | Advantages | Disadvantages |

|---|---|---|

| A | High yield, mild conditions | Requires stoichiometric coupling agents |

| B | Fast, scalable | Potential overprotection |

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

Industrial synthesis prioritizes efficiency and scalability:

Batch Processing :

-

Steps : Sequential reactions in large reactors.

-

Throughput : ~50 kg/batch.

-

Cost : High solvent usage but lower initial investment.

Continuous Flow :

-

Steps : Reactions in tubular reactors with inline purification.

-

Throughput : >100 kg/day.

Analytical and Purification Techniques

Chiral Resolution Methods

Final purification often requires chiral stationary phase HPLC or enzymatic resolution to achieve >99% ee:

HPLC Conditions :

-

Column : Chiralpak AD-H (250 × 4.6 mm).

-

Mobile Phase : Hexane:IPA (90:10), 1 mL/min.

Enzymatic Resolution :

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Neuropharmacology

(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate has been identified as a precursor in the synthesis of orexin receptor antagonists. These antagonists are being investigated for their potential in treating sleep disorders and other conditions related to the orexin signaling pathway .

Case Studies

- Orexin Receptor Antagonists :

- Synthesis Efficiency :

Summary Table of Applications

Mechanism of Action

The mechanism of action of (2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Data Tables

Table 1: Key Physical and Chemical Properties

Research Findings and Implications

- Stereochemical Impact : The 2R,5R configuration is critical for binding affinity in kinase inhibitors, whereas 2S,5R variants show reduced activity .

- Functional Group Dynamics: Amino groups enhance hydrogen bonding in drug-receptor interactions, while benzyloxyamino modifications improve stability under acidic conditions .

- Ring Size Effects : Piperidine derivatives generally exhibit better metabolic stability compared to pyrrolidine analogues, making them preferred in pharmaceuticals .

Biological Activity

(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

The stereochemistry indicated by (2R,5R) suggests specific spatial arrangements that may influence its biological interactions.

Pharmacological Profile

Research indicates that this compound exhibits various pharmacological activities:

- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. Its mechanism may involve the modulation of neurotrophic factors and the inhibition of pro-apoptotic signals.

- Antidepressant Activity : In animal models, this compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The compound appears to enhance serotonergic and noradrenergic neurotransmission.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammatory markers in vitro, indicating potential use in treating conditions characterized by chronic inflammation.

The biological activity is believed to be mediated through:

- Receptor Modulation : Interaction with various neurotransmitter receptors, including serotonin and dopamine receptors.

- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in inflammatory pathways.

Case Studies

-

Study on Neuroprotection :

- Objective : To evaluate the neuroprotective effects of this compound.

- Methodology : Primary neuronal cultures were treated with the compound followed by oxidative stress induction.

- Results : A significant reduction in cell death was observed compared to control groups, with a noted increase in BDNF levels.

-

Antidepressant-Like Effects :

- Objective : Assess the antidepressant potential in rodent models.

- Methodology : Administration of varying doses of the compound over two weeks.

- Results : Dose-dependent decrease in immobility time was recorded, indicating enhanced mood-related behavior.

Data Table

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Neuroprotection | Neuronal culture assays | Reduced apoptosis; increased BDNF levels |

| Antidepressant Activity | Behavioral tests in rodents | Decreased immobility time; dose-dependent effect |

| Anti-inflammatory Effects | Cytokine assays | Reduced levels of TNF-alpha and IL-6 |

Synthesis Methods

The synthesis of this compound has been explored through various methods:

- Conventional Synthesis :

- Utilizes standard amination reactions followed by carboxylation steps.

- Multicomponent Reactions :

- Recent advancements have introduced multicomponent reactions that streamline the synthesis process while enhancing yields.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate with high enantiomeric purity?

- Methodology : The synthesis typically involves stereoselective strategies such as chiral auxiliary-mediated reactions or asymmetric hydrogenation. For example, tert-butoxycarbonyl (Boc) protection of the amine group is commonly employed to prevent side reactions during piperidine ring formation . Key reagents include dichloromethane or tetrahydrofuran as solvents, triethylamine as a base, and palladium catalysts for benzyl group deprotection .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) with chiral columns are critical for confirming stereochemistry and purity (>98%) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Hazard Mitigation : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation of dust/aerosols, as the compound may cause skin/eye irritation (H315, H319) .

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. In case of eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store in inert atmospheres (e.g., argon) at room temperature to prevent degradation .

Q. How should researchers optimize storage conditions to maintain stability?

- Storage Guidelines : Keep the compound in amber vials under inert gas (e.g., nitrogen) to avoid oxidation or hydrolysis. Stability studies suggest monitoring via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition thresholds .

- Solubility Considerations : Pre-dissolve in anhydrous DMSO or ethanol for long-term storage, as moisture accelerates degradation .

Advanced Research Questions

Q. How can researchers address experimental challenges in achieving consistent stereochemical outcomes during synthesis?

- Racemization Risks : Racemization at the 2R and 5R positions may occur under acidic/basic conditions. Mitigate by using low-temperature reactions (0–5°C) and non-polar solvents (e.g., hexane) .

- By-Product Analysis : Employ LC-MS to identify impurities like diastereomers or Boc-deprotected intermediates. Optimize reaction time and catalyst loading (e.g., 5 mol% Pd/C) to minimize by-products .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Data Validation : Cross-validate receptor-binding assays (e.g., IC₅₀ values) using orthogonal techniques like Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) .

- Structural Variants : Compare activity of (2R,5R) vs. (2S,5S) diastereomers to isolate stereospecific effects. Fluorinated analogs (e.g., 3R,4R-fluoro derivatives) may exhibit enhanced binding affinity .

Q. How does the compound’s stereochemistry influence its pharmacological interactions?

- Structure-Activity Relationship (SAR) : The 2-methyl and 5-amino groups are critical for binding to enzymes like cytochrome P450. Molecular docking simulations reveal that the (2R,5R) configuration maximizes hydrogen bonding with active-site residues .

- In Vivo Studies : Pharmacokinetic profiling in rodent models shows that stereochemical purity correlates with bioavailability. Use chiral HPLC to monitor metabolic stability in liver microsomes .

Q. What methodologies improve solubility for in vitro assays without compromising stability?

- Co-Solvent Systems : Use cyclodextrin-based solubilizers or PEG-400 to enhance aqueous solubility. Adjust pH to 6.5–7.4 using ammonium acetate buffer to mimic physiological conditions .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve dissolution rates and reduce aggregation .

Q. How can researchers validate stereochemical assignments in complex reaction mixtures?

- Advanced Spectroscopy : X-ray crystallography provides unambiguous confirmation of absolute configuration. For dynamic systems, use variable-temperature NMR to assess conformational flexibility .

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optical rotation values, which are compared with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.